
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide is a compound known for its significant applications in the field of medicinal chemistry. It is a small molecule that has been studied for its potential use in treating various types of cancers, including colorectal cancer, brain tumors, and other solid tumors . This compound is part of the nitrosourea family, which is known for its alkylating properties, making it effective in disrupting DNA replication in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide typically involves the reaction of 2-chloroethylamine with nitrosyl chloride to form 2-chloroethyl nitrosourea. This intermediate is then reacted with methylamine to produce the final compound . The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Applications De Recherche Scientifique
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and DNA replication.
Medicine: Investigated for its potential use in cancer treatment due to its alkylating properties.
Industry: Utilized in the production of other chemical compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide involves its ability to alkylate DNA, leading to the formation of cross-links between DNA strands. This disrupts DNA replication and transcription, ultimately causing cell death . The compound targets the DNA of rapidly dividing cancer cells, making it effective in treating various types of tumors .
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-1-nitrosourea;2-(methylamino)acetamide is similar to other nitrosourea compounds such as carmustine (BCNU) and lomustine (CCNU). it has unique properties that make it distinct:
Carmustine (BCNU): Known for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.
Lomustine (CCNU): Similar to carmustine but with a different pharmacokinetic profile.
These compounds share the common mechanism of DNA alkylation but differ in their specific applications and effectiveness in treating different types of cancers .
Propriétés
Formule moléculaire |
C6H14ClN5O3 |
|---|---|
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitrosourea;2-(methylamino)acetamide |
InChI |
InChI=1S/C3H6ClN3O2.C3H8N2O/c4-1-2-7(6-9)3(5)8;1-5-2-3(4)6/h1-2H2,(H2,5,8);5H,2H2,1H3,(H2,4,6) |
Clé InChI |
ARAHBJAWEFUHLV-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)N.C(CCl)N(C(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


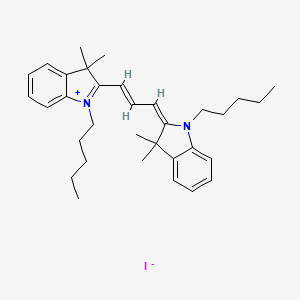

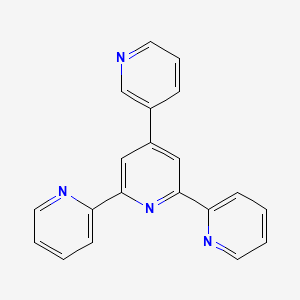
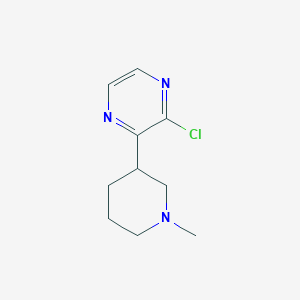

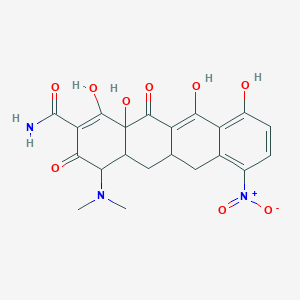
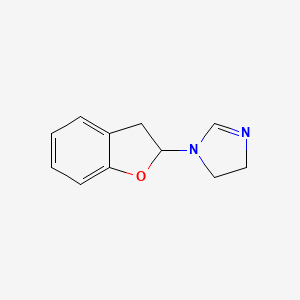
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
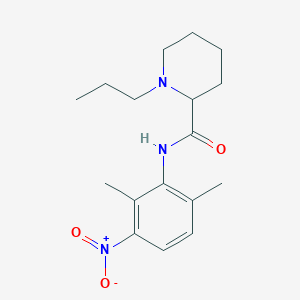
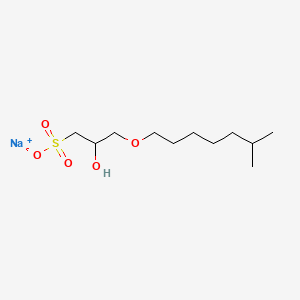
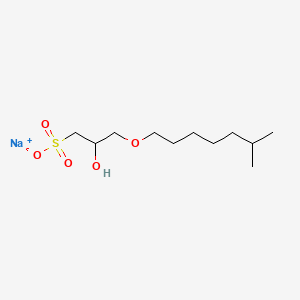
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)

